1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997778
InChI: InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H
SMILES:
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

CAS No.:

Cat. No.: VC15997778

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride -

Specification

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
IUPAC Name 1-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Standard InChI InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H
Standard InChI Key MVEUCLIICAQZAN-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC=C(C=C2C=N1)N.Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₇H₉ClN₄, with a molecular weight of 184.62 g/mol. Its IUPAC name, 1-methylpyrazolo[3,4-b]pyridin-5-amine hydrochloride, reflects the fused pyrazole-pyridine core, methyl substitution, and protonated amine group. Key spectral data include:

PropertyValue
InChI KeyMVEUCLIICAQZAN-UHFFFAOYSA-N
SMILESCN1C2=NC=C(C=C2C=N1)N.Cl
XLogP31.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The planar fused-ring system enables π-π stacking interactions, while the amine group facilitates hydrogen bonding—critical for binding biological targets .

Synthesis Methodologies

Cyclocondensation of Pyrazole-5-Amines

A widely adopted route involves cyclocondensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is synthesized by refluxing pyrazole-5-amine with carbonyl compounds in acetic acid, achieving yields exceeding 70% . This method benefits from mild conditions and scalability.

Reduction of Nitro Precursors

Nitro-substituted pyrazolopyridines are reduced using catalytic hydrogenation or sodium borohydride. For instance, 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is obtained by reducing the corresponding nitro derivative (CAS: 256376-24-6) with Pd/C and H₂, followed by HCl treatment to form the hydrochloride salt .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2020 study reported a 30-minute synthesis of pyrazolopyridines using 3-methyl-1-phenyl-1H-pyrazol-5-amine and bis(arylidene) thiophenones, achieving 85% yield .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its amine and aromatic systems:

  • Oxidation: Treatment with H₂O₂ or mCPBA yields N-oxide derivatives, which enhance water solubility and bioactivity.

  • Acylation: Reaction with acetyl chloride forms 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-acetamide, a precursor for kinase inhibitors .

  • Suzuki Coupling: The chloro-substituted analog undergoes cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity .

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazolopyridines exhibit broad-spectrum activity against Gram-positive bacteria. In a 2018 study, 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (a structural analog) showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Bacillus subtilis, outperforming ampicillin . Mechanistic studies suggest disruption of cell wall biosynthesis via penicillin-binding protein inhibition .

Kinase Inhibition

The scaffold’s planar structure enables potent kinase inhibition. Derivatives targeting cyclin-dependent kinases (CDKs) demonstrated IC₅₀ values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, making them candidates for anticancer therapies .

Therapeutic Applications

Oncology

CDK inhibitors derived from this scaffold are in preclinical trials for breast and lung cancers. A 2022 study highlighted 5-cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine (CAS: 256376-24-6) as a lead compound with 90% tumor growth inhibition in murine models .

Infectious Diseases

The hydrazide derivative 4 (from Section 2.1) reduced MRSA biofilm formation by 70% at 16 µg/mL, suggesting utility in medical device coatings .

Case Studies and Experimental Data

Study FocusKey FindingsSource
Synthetic OptimizationMicrowave synthesis reduced time by 60% vs. conventional methods
Antimicrobial ScreeningMIC = 4 µg/mL against S. aureus
Kinase InhibitionIC₅₀ = 0.36 µM (CDK2)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator